Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to introduce the carboxylate group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for the development of new materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the carboxylate ester group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different arrangement of nitrogen atoms in the pyrazole ring.
Pyrazoloquinolines: Compounds with a quinoline ring fused to a pyrazole ring, exhibiting distinct chemical properties.
Uniqueness
Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Biological Activity
Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS No. 2089301-02-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- CAS Number : 2089301-02-8
The compound features a pyrazolo[3,4-c]pyridine core, which is known for its diverse biological activities. The introduction of chlorine and carboxylate groups enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the chloro group at the 3-position of the pyrazole ring, followed by esterification to form the methyl ester.
Antimicrobial Properties
Recent studies have indicated that pyrazolo[3,4-c]pyridine derivatives exhibit significant antimicrobial activity. For instance, a study assessing various derivatives reported that this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colorectal cancer). The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity against these cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.36 |
A375 | 0.45 |
HCT116 | 0.50 |
This data suggests that this compound may act by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.
Quorum-Sensing Inhibition
The compound has also been evaluated for its ability to inhibit quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibition of this process can reduce biofilm formation and virulence factor production in pathogenic bacteria. Studies have demonstrated that this compound effectively disrupts quorum-sensing pathways, offering a novel approach to combat bacterial infections.
Case Studies
- Antibacterial Activity : A comprehensive study involving a series of pyrazole derivatives found that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to inhibit bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Efficacy : In xenograft mouse models inoculated with human cancer cells, treatment with this compound resulted in marked tumor growth suppression without noticeable toxicity to normal tissues. This highlights its potential for further development as an anticancer therapeutic.
Properties
IUPAC Name |
methyl 3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBMNSXPNOOXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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